B1192664 DS-7423

DS-7423

カタログ番号 B1192664
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

科学的研究の応用

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), shows promise as a molecular targeted therapy for ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, crucial in PI3K-AKT signaling pathways activated in OCCA. This compound has demonstrated potent anti-tumor effects in cell lines and mouse models, with its efficacy potentially linked to induction of TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).

Clinical Trials for Advanced Solid Tumors

This compound has been explored in phase I clinical trials involving Japanese patients with advanced solid tumors. This study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound, aiming to determine its maximum tolerated dose and recommended phase II dose. The trial revealed the drug's tolerability and signs of anticancer activity, with a notable number of patients showing stable disease. The study highlights this compound's potential in treating various solid tumors (Yokota et al., 2014).

Global Harmonization of Oncology Trials

A study calling for global harmonization in oncology trials examined parallel first-in-human phase I studies of this compound in the United States and Japan. This comparison aimed to align the safety, pharmacokinetics, and pharmacodynamics assessments of this compound across different populations. The research emphasizes the importance of standardized approaches in international clinical trials, particularly for novel therapies like this compound (Yokota et al., 2017).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DS7423;  DS 7423;  DS-7423

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。